molecular formula C5H6N2S2 B1634453 1,3-Diisothiocyanatopropane CAS No. 52714-52-0

1,3-Diisothiocyanatopropane

Cat. No.: B1634453
CAS No.: 52714-52-0
M. Wt: 158.2 g/mol
InChI Key: HSFDFWROECINQQ-UHFFFAOYSA-N
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Description

1,3-Diisothiocyanatopropane is a chemical compound that belongs to the family of isothiocyanates. It is a colorless liquid with a pungent odor and is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C5H6N2S2, and it has an average mass of 158.245 Da .

Scientific Research Applications

1,3-Diisothiocyanatopropane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action for 1,3-Diisothiocyanatopropane is not explicitly mentioned in the search results .

Safety and Hazards

The safety data sheet for 1,3-Diisothiocyanatopropane indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisothiocyanatopropane can be synthesized through the reaction of 1,3-diaminopropane with carbon disulfide and a suitable base, such as potassium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene. The reaction conditions involve stirring the mixture at room temperature for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is usually purified using techniques like column chromatography or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisothiocyanatopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediisothiocyanate
  • 1,3-Propylene diisothiocyanate

Comparison

1,3-Diisothiocyanatopropane is unique due to its specific molecular structure, which allows for distinct reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications. The presence of two isothiocyanate groups in a linear arrangement provides unique opportunities for chemical modifications and functionalization.

Properties

IUPAC Name

1,3-diisothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDFWROECINQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031712
Record name 1,3-Diisothiocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52714-52-0, 109704-32-7
Record name Propane, 1,3-diisothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diisothiocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109704-32-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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